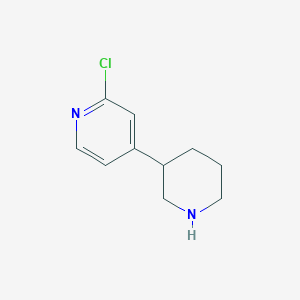
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide. The reaction is usually carried out at room temperature, yielding the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium on carbon, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene depends on the specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparación Con Compuestos Similares
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro and additional fluorine groups, making it less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethyl)benzene: Has a different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups, which significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns.
Propiedades
Número CAS |
1805502-77-5 |
|---|---|
Fórmula molecular |
C7H3BrF3NO2 |
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H |
Clave InChI |
AMOJEAYAOJZLTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


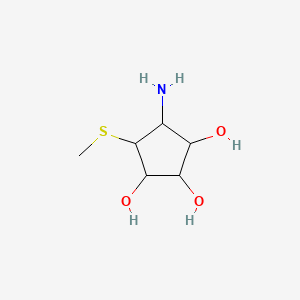
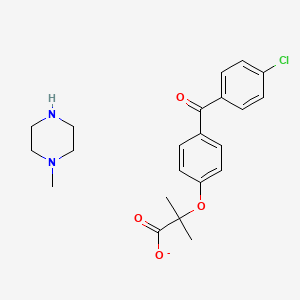
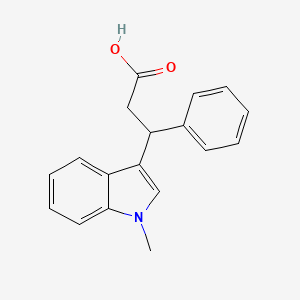
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
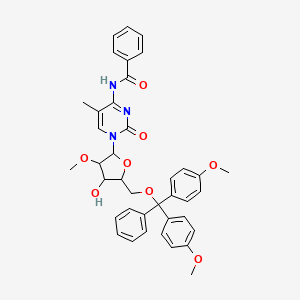
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
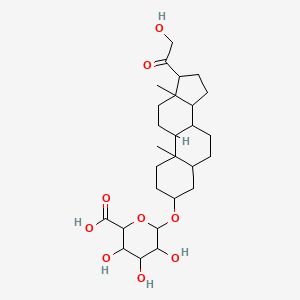

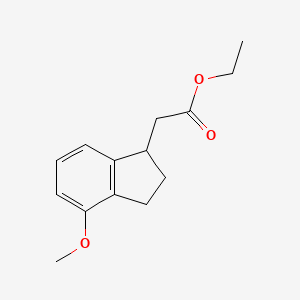

![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)
